molecular formula C24H21F3N6O B1669271 cmpd101

cmpd101

Cat. No.: B1669271
M. Wt: 466.5 g/mol
InChI Key: WFOVEDJTASPCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CMPD101 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the synthesis of a triazole ring, which is a key component of this compound.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance the selectivity and potency of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

CMPD101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .

Scientific Research Applications

Biological Function and Mechanism of Action

Cmpd101 is characterized as a potent and selective inhibitor of GRK2 and GRK3, with minimal activity against other kinases at concentrations up to 125 µM. The compound is membrane-permeable, allowing it to effectively penetrate cellular membranes and exert its effects on intracellular signaling pathways. This compound has been shown to:

  • Inhibit G-protein coupled receptor (GPCR) desensitization : It plays a crucial role in studying the desensitization processes of receptors such as the μ-opioid receptor (MOPr) and protease-activated receptor 2 (PAR2) .
  • Modulate intracellular signaling : By inhibiting GRK2/3, this compound can influence downstream signaling pathways, including those involved in pain modulation and cardiovascular functions .

2.1. Study of Opioid Receptor Desensitization

Research has demonstrated that this compound can significantly impact the desensitization of MOPrs. In studies involving rat and mouse locus coeruleus neurons, this compound was found to inhibit the desensitization induced by various agonists, suggesting its utility in exploring opioid receptor signaling dynamics .

Table 1: Effects of this compound on MOPr Desensitization

AgonistEffect of this compound
Methionine-enkephalinPartial inhibition
DAMGOComplete inhibition
Endomorphin-2Significant effect
MorphineNotable inhibition

2.2. Cardiovascular Research

The inhibition of GRK2 by this compound has implications for cardiovascular health. Studies indicate that GRK2 plays a role in heart failure mechanisms; thus, this compound may serve as a tool for developing therapeutic strategies targeting GRK2-mediated pathways .

3.1. GRK2/3 Inhibition in Heart Failure Models

In a study investigating heart failure models, researchers utilized this compound to demonstrate that inhibiting GRK2/3 could restore normal signaling pathways disrupted in heart failure conditions. The compound's ability to enhance cardiac function was noted, highlighting its potential as a therapeutic agent .

3.2. Investigating Off-Target Effects

Research also focused on understanding the specificity of this compound regarding off-target effects. A detailed analysis revealed that while this compound primarily targets GRK2/3, it showed some interaction with other kinases at higher concentrations, necessitating careful evaluation in experimental designs .

Conclusion and Future Directions

This compound represents a valuable tool for researchers studying GPCR signaling pathways and their implications in various physiological processes. Its selective inhibition of GRK2/3 opens avenues for further exploration into therapeutic interventions for conditions such as pain management and heart failure.

Future research should focus on:

  • Expanding the understanding of GRK-mediated signaling : Investigating additional GPCRs affected by this compound.
  • Developing more selective inhibitors : To minimize off-target effects while maximizing therapeutic efficacy.
  • Clinical trials : Assessing the safety and efficacy of this compound or similar compounds in clinical settings.

By leveraging the insights gained from studies involving this compound, researchers can contribute to advancing knowledge in pharmacology and therapeutic development.

Mechanism of Action

CMPD101 exerts its effects by selectively inhibiting GRK2 and GRK3. These kinases play a crucial role in the desensitization and internalization of G-protein coupled receptors, including μ-opioid receptors. By inhibiting GRK2 and GRK3, this compound prevents the desensitization and internalization of these receptors, thereby enhancing their signaling and therapeutic potential . The molecular targets of this compound include the active sites of GRK2 and GRK3, where it binds and inhibits their kinase activity .

Comparison with Similar Compounds

CMPD101 is unique in its high selectivity and potency for GRK2 and GRK3 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity for both GRK2 and GRK3, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

CMPD101 (3-[[[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-yl]methyl]amino]-N-[2-(trifluoromethyl)benzyl]benzamide hydrochloride) is a small-molecule inhibitor primarily targeting G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK3. This compound has been extensively studied for its biological activity, particularly in the context of μ-opioid receptor (MOPr) signaling and desensitization.

This compound functions by inhibiting GRK2 and GRK3, which play crucial roles in the phosphorylation and subsequent desensitization of GPCRs. The inhibition of these kinases leads to altered receptor signaling dynamics. For instance, studies have shown that this compound can significantly reduce the desensitization of MOPr when exposed to agonists like methionine-enkephalin and morphine . The compound exhibits a concentration-dependent effect, with an IC50 value reported at approximately 35 nM for GRK2, indicating its potency .

In Vitro Studies

  • Inhibition of MOPr Desensitization : this compound was shown to inhibit the desensitization of G protein-activated inwardly rectifying potassium currents in rat and mouse locus coeruleus neurons. This was evidenced by a partial reversal of MOPr desensitization upon treatment with this compound, although complete restoration was not achieved .
  • Phosphorylation Effects : In HEK293 cells expressing HA-MOPr, this compound nearly completely inhibited DAMGO-induced MOPr phosphorylation at Ser375, arrestin translocation, and internalization . This suggests that this compound effectively blocks the initial phosphorylation events that lead to receptor internalization.
  • Kinase Selectivity : this compound demonstrated high selectivity for GRK2 over other kinases, with minimal inhibition observed for GRK5 and GRK1 at concentrations up to 125 μM . This selectivity is crucial for minimizing off-target effects in pharmacological applications.

In Vivo Studies

In vivo experiments have further validated the biological activity of this compound. For example, in studies involving mice, administration of this compound resulted in significant modulation of opioid receptor signaling pathways, affecting behaviors associated with opioid administration such as conditioned place aversion and reward processing .

Case Study 1: μ-Opioid Receptor Dynamics

A study investigated the role of GRK2/3 in μ-opioid receptor internalization and β-arrestin recruitment using both genetic knockout models and pharmacological inhibition with this compound. Results indicated that the absence of GRK2/3 led to reduced agonist-induced internalization and recruitment of β-arrestin2. The pharmacological effects observed with this compound closely mirrored those seen in GRK knockout cells, reinforcing the specificity of the compound .

Case Study 2: β-Arrestin Recruitment Assays

Another investigation utilized a cell-based platform to assess β-arrestin recruitment across multiple GPCRs while employing this compound as a selective inhibitor. The results demonstrated that this compound effectively inhibited β-arrestin recruitment only in cells expressing GRK2 or GRK3, highlighting its selectivity and potential utility in dissecting GPCR signaling pathways .

Data Tables

Assay Type Effect of this compound Concentration Reference
MOPr DesensitizationPartial reversal1 μM
MOPr PhosphorylationNearly complete inhibition10 μM
Kinase SelectivityHigh selectivity for GRK2Up to 125 μM
β-Arrestin RecruitmentInhibition only in GRK2/GRK3 expressing cellsVaries

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Cmpd101 in modulating GRK2/3 activity?

this compound acts as a selective inhibitor of GRK2 and GRK3 by binding to their kinase domain active sites. Its IC50 ranges from ~35 nM to 290 nM, depending on the assay system (e.g., cell-based vs. in vitro kinase assays). The compound exhibits high selectivity over GRK5 (IC50 ~125 μM in vitro), making it a critical tool for studying GRK2/3-specific signaling pathways . To validate its mechanism, researchers often use bioluminescence resonance energy transfer (BRET) assays to quantify interactions between GRK2/3 and downstream targets like PKA-C or β-arrestin .

Q. How should researchers determine the optimal concentration of this compound for in vitro studies?

Dose-response curves are essential to establish the IC50 of this compound in specific experimental systems. For example, in HEK293 cells, pretreatment with 10 μM this compound for 60 minutes ensures sufficient membrane permeability and target engagement, as demonstrated in studies analyzing β-arrestin recruitment and PKA-C colocalization . Parallel controls (e.g., GRK5 inhibition assays) should confirm selectivity. Researchers must also account for assay-specific variability, such as ATP concentration in kinase assays, which can influence thermal shift (Tm) values in selectivity studies .

Q. What are the standard methodologies for assessing this compound’s impact on β-arrestin recruitment?

β-arrestin recruitment assays often involve fluorescent tagging or BRET-based systems. For instance, in VIPR1 studies, this compound selectively inhibits β-arrestin recruitment to endosomes without affecting plasma membrane recruitment, a distinction not observed with V2R. This differential effect requires dual localization assays and internalization controls (e.g., monitoring VIPR1 endocytosis via microscopy) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound’s effects on GPCR signaling pathways?

Contradictions may arise from receptor-specific or cellular context-dependent mechanisms. For example, this compound reverses SMO-dependent inhibition of the CREB reporter (IC50 = 1.87 μM) but has no significant effect on μ-opioid receptor agonist dissociation (e.g., DAMGO and carfentanil) . To address this, researchers should:

  • Compare GRK isoform expression levels across cell lines.
  • Use genetic knockouts (e.g., GRK2/3-deficient HEK293 cells) to isolate pathway-specific effects .
  • Validate findings with orthogonal methods, such as phosphoproteomics to assess receptor phosphorylation states .

Q. What experimental design considerations are critical for studying this compound’s selectivity across GRK isoforms?

Thermal shift assays (Tm) provide a robust framework for selectivity profiling. For GRK2, this compound increases Tm by 12.4°C at 10 μM, whereas GRK5 shows minimal stabilization (ΔTm = 2.3°C). Key steps include:

  • Standardizing ATP concentrations (e.g., 500 μM) to mimic physiological conditions .
  • Including comparator inhibitors (e.g., balanol) to benchmark selectivity.
  • Validating cellular activity using GRK2/3-dependent endpoints, such as PKA-C colocalization .

Q. How can researchers optimize assays to account for this compound’s variable IC50 values in different systems?

Variability in IC50 values (e.g., 1.87 μM in CREB reporter assays vs. ~35 nM in BRET assays) underscores the need for system-specific calibration. Recommendations include:

  • Pre-treating cells with this compound for ≥60 minutes to ensure equilibrium .
  • Using β-arrestin recruitment as a functional readout in parallel with kinase activity assays .
  • Incorporating negative controls (e.g., NbSmo2 in BRET assays) to rule off-target effects .

Q. Methodological Best Practices

Q. What controls are essential when using this compound in live-cell imaging studies?

  • Permeability controls: Confirm intracellular uptake using fluorescent analogs or mass spectrometry .
  • Kinase activity controls: Include GRK2/3-independent pathways (e.g., GRK5-mediated signaling) to validate specificity .
  • Vehicle controls: Account for solvent effects (e.g., DMSO) on protein localization or assay kinetics .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Perform pharmacokinetic profiling to assess plasma and tissue exposure levels.
  • Use genetic models (e.g., conditional GRK2/3 knockouts) to isolate target engagement in vivo.
  • Cross-validate findings with complementary inhibitors (e.g., paroxetine for GRK2) .

Q. Data Interpretation Guidelines

Q. How can researchers distinguish between GRK2/3-dependent and -independent effects in complex signaling networks?

  • Combine pharmacological inhibition (this compound) with siRNA-mediated knockdown.
  • Analyze time-resolved signaling dynamics (e.g., early vs. late β-arrestin recruitment phases) .
  • Use pathway enrichment analysis on omics datasets to identify GRK2/3-specific nodes .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Fit data to a four-parameter logistic curve to calculate IC50/EC50 values.
  • Report variability using 95% confidence intervals and replicate experiments (n ≥ 3).
  • Use ANOVA with post-hoc tests for multi-group comparisons (e.g., GRK isoforms or cell lines) .

Properties

IUPAC Name

3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOVEDJTASPCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
cmpd101
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
cmpd101
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
cmpd101
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
cmpd101
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
cmpd101
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
cmpd101

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.